2-phenyl-N-(thiophen-2-ylmethyl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-N-(thiophen-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS/c1-2-5-12(6-3-1)8-9-14-11-13-7-4-10-15-13/h1-7,10,14H,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKLGDWBZFUNNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Strategies for 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine
The construction of this compound relies on key bond-forming reactions. The most common and efficient approaches include amine acylation followed by reduction, direct reductive amination, and streamlined one-pot procedures.
Amine Acylation Approaches for Amide Bond Formation
One reliable method to synthesize the target secondary amine involves the initial formation of an amide bond, which is subsequently reduced. This two-step process begins with the acylation of phenethylamine (B48288) with a derivative of thiophene-2-carboxylic acid.
First, thiophene-2-carboxylic acid is converted into a more reactive acylating agent, such as an acyl chloride or an activated ester. The reaction of this activated species with phenethylamine in the presence of a base affords the corresponding amide, N-(2-phenylethyl)thiophene-2-carboxamide.
The subsequent and final step is the reduction of the amide carbonyl group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation, effectively converting the amide into the desired secondary amine, this compound. masterorganicchemistry.com This reduction is generally carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com
Table 1: Amine Acylation and Reduction Approach
| Step | Reactants | Reagents | Product | Typical Yield |
| 1. Amide Formation | Phenethylamine, Thiophene-2-carbonyl chloride | Triethylamine, Dichloromethane | N-(2-phenylethyl)thiophene-2-carboxamide | High |
| 2. Amide Reduction | N-(2-phenylethyl)thiophene-2-carboxamide | Lithium aluminum hydride, THF | This compound | Good |
Reductive Amination Pathways
Reductive amination represents a more direct and highly efficient route to this compound. This method involves the reaction of phenethylamine with thiophene-2-carboxaldehyde. acs.org The initial reaction between the primary amine and the aldehyde forms an intermediate imine (a Schiff base). This imine is then reduced in situ to the target secondary amine.
Table 2: Reductive Amination of Thiophene-2-carboxaldehyde
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Product | Typical Yield |
| Phenethylamine | Thiophene-2-carboxaldehyde | Sodium borohydride | Ethanol | This compound | Good to Excellent |
| Phenethylamine | Thiophene-2-carboxaldehyde | Sodium cyanoborohydride | Methanol | This compound | Good to Excellent |
One-Pot Reaction Schemes for Enhanced Efficiency
Another efficient one-pot approach is the direct reductive amination of carbonyl compounds, which involves the in situ formation of an imine from an aldehyde or ketone and an amine, followed by hydrogenation. researchgate.nettandfonline.com This process can be carried out over heterogeneous catalysts, such as supported ruthenium or palladium, using molecular hydrogen. mdpi.com
Synthesis of Structural Analogs and Derivatives
The core structure of this compound provides a versatile scaffold for the synthesis of a wide array of structural analogs. Modifications can be introduced on the phenyl ring, the thiophene (B33073) ring, or the ethanamine backbone.
Modifications on the Phenyl and Thiophene Rings
Substituents can be introduced onto the phenyl or thiophene rings of the starting materials prior to the coupling reaction. For instance, substituted phenethylamines or substituted thiophene-2-carboxaldehydes can be used in the reductive amination pathway. This allows for the synthesis of analogs with a variety of functional groups, such as halogens, alkyl, or alkoxy groups, on either aromatic ring. youtube.com
The synthesis of substituted thiophene derivatives is well-established, providing access to a range of functionalized thiophene-2-carboxaldehydes. nih.gov Similarly, a vast number of substituted phenethylamines are commercially available or can be synthesized through known methods. researchgate.net
Table 3: Examples of Substituted Analogs
| Phenyl Ring Substituent | Thiophene Ring Substituent | Resulting Analog |
| 4-Chloro | None | 2-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)ethanamine |
| 4-Methoxy | None | 2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine |
| None | 5-Bromo | 2-phenyl-N-((5-bromothiophen-2-yl)methyl)ethanamine |
| 3,4-Dichloro | None | 2-(3,4-dichlorophenyl)-N-(thiophen-2-ylmethyl)ethanamine |
Variations on the Ethanamine Backbone
Modifications to the ethanamine backbone of this compound can also be achieved. For example, alkylation of the secondary amine can lead to the corresponding tertiary amine. This can be accomplished by reacting the parent secondary amine with an alkyl halide.
Furthermore, the length of the ethylamine (B1201723) chain can be varied by starting with homologous amino alcohols or aldehydes in the synthetic sequence. For instance, using 3-phenylpropan-1-amine instead of phenethylamine in the reductive amination with thiophene-2-carboxaldehyde would yield the corresponding N-(thiophen-2-ylmethyl)propan-1-amine derivative. Studies have shown that variations in the alkyl chain of phenethylamine derivatives can influence their biological activities. mdpi.com
Structure Activity Relationship Sar Elucidation
Impact of Aromatic Substitutions on Biological Activity
The aromatic portions of the molecule, the phenyl and thiophene (B33073) rings, are primary sites for modification to tune biological activity. Their substitutions significantly influence receptor affinity and functional potency.
Role of Phenyl Group Modifications and Substituent Effects
The phenethylamine (B48288) scaffold is a foundational element in a wide array of biologically active compounds. nih.gov Modifications to the phenyl ring are a key strategy in medicinal chemistry to alter the pharmacological profile of these molecules. nih.gov
While early studies with simple N-alkyl substitutions (e.g., methyl, ethyl) on phenethylamines resulted in compounds with significantly lower activity, it was later discovered that N-benzyl substitution could dramatically enhance both binding affinity and functional activity at certain receptors, such as the serotonin (B10506) 5-HT₂A receptor. biomolther.org This finding spurred the development of numerous N-benzylphenethylamine analogs. unc.edukoreascience.kr
The nature and position of substituents on the phenyl ring are critical. For instance, in a series of N-benzylphenethylamine analogs, the addition of a 2,5-dimethoxy motif was found to be important for in vivo potency, though this did not always correlate directly with in vitro affinity. biomolther.org In studies of phenethylamine derivatives as dopamine (B1211576) reuptake inhibitors, compounds with an unsubstituted phenyl ring showed relatively potent inhibitory effects. nih.gov Conversely, adding substituents to the phenyl group, such as a methoxy (B1213986) group, often led to very weak or no activity. nih.gov
Table 1: Impact of Phenyl Group Substitutions on Phenethylamine Analog Activity
| Substitution Type | General Effect on Activity | Receptor Target Example | Reference |
|---|---|---|---|
| Unsubstituted Phenyl | Potent Inhibition | Dopamine Transporter (DAT) | nih.gov |
| Methoxy Group | Weak or No Activity | Dopamine Transporter (DAT) | nih.gov |
| para-Alkyl or Halogen | Positive effect on affinity | 5-HT₂A Receptor | unc.edunih.gov |
| N-Benzyl Group | Increased affinity and potency | 5-HT₂A Receptor | biomolther.orgkoreascience.kr |
Influence of Thiophene Ring Substitutions and Heteroatom Contributions
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities. beilstein-journals.orgresearchgate.net It is often used as a bioisosteric replacement for a phenyl ring, a substitution that can improve physicochemical properties, metabolic stability, and binding affinity. beilstein-journals.org The sulfur heteroatom within the thiophene ring is a key contributor to these effects. It can participate in hydrogen bonding, enhancing drug-receptor interactions, and its lone pair of electrons contributes to the ring's aromaticity and reactivity. beilstein-journals.org
In the context of phenethylamine-like molecules, replacing the phenyl ring with a thiophene ring can significantly impact biological activity. For example, in a study of dopamine reuptake inhibitors, the inhibitory effect increased in the order of phenyl, thiophenyl, and substituted phenyl groups, indicating a favorable contribution from the thiophene moiety. nih.gov Methiopropamine, a structural analog of methamphetamine where the phenyl group is replaced by a thiophene ring, is a notable psychoactive substance, demonstrating that this substitution maintains potent central nervous system activity. researchgate.net
Substituents on the thiophene ring itself also play a crucial role. In one study of thiophene-2-carboxamide derivatives, compounds with an electron-donating amino group at the 3-position showed greater antioxidant and antibacterial activity compared to those with a hydroxyl or methyl group at the same position. This suggests that increasing the electron density on the thiophene ring can enhance certain biological effects. The synthesis of various substituted N-(thiophen-2-yl) nicotinamides further illustrates the chemical tractability and importance of the thiophene ring as a scaffold for developing new bioactive agents.
Effects of Ethanamine Backbone Modifications
Alterations to the two-carbon chain connecting the aromatic ring and the nitrogen atom can have profound effects on the molecule's flexibility, steric profile, and ultimately, its biological function.
Chain Length Variations and Steric Hindrance
The length and substitution of the ethanamine backbone are critical determinants of activity. Early studies on phenethylamines showed that simple N-alkylation with progressively larger groups (methyl, ethyl, propyl) led to compounds with significantly diminished activity, suggesting that increased steric bulk directly on the nitrogen can be detrimental. biomolther.org
However, this is not a universal rule and depends on the specific chemical series. In a study of 2-(alkyl amino)-1-arylalkan-1-one derivatives, which are structurally related, the opposite trend was observed. The inhibitory activity against dopamine reuptake increased as the carbon chain at the R2 position became longer (hexyl > pentyl > propyl > ethyl). nih.gov This indicates that in some scaffolds, a longer chain may allow for more favorable interactions with the target receptor.
Furthermore, introducing substituents on the alkyl chain itself, such as a methyl group at the alpha-position (adjacent to the phenyl ring), creates a chiral center and can significantly alter pharmacology. nih.govresearchgate.net This modification is a hallmark of amphetamine-type structures. nih.gov
Heterocyclic Incorporations and Their Biological Relevance
Incorporating the nitrogen atom into a heterocyclic ring is a common strategy to constrain the conformation of the side chain and explore new interactions with biological targets. The size and nature of the incorporated ring are important factors. For instance, in a series of dopamine reuptake inhibitors, a compound with a five-membered pyrrolidine (B122466) ring showed much stronger inhibitory activity than a similar compound with a seven-membered azepane ring. nih.gov Likewise, a pyrrolidine-containing derivative was more potent than one with a six-membered piperazine (B1678402) ring. nih.gov This suggests that smaller, more constrained heterocyclic rings at this position may be more favorable for this specific target.
The replacement of the phenyl ring with other heterocyclic systems is also a key area of SAR exploration. As discussed, thiophene is a common substitute. researchgate.net Other heterocycles, such as thiazolidinone or thiadiazole rings, have been incorporated into related structures to improve metabolic stability and bioavailability. The broad utility of heterocyclic compounds in drug discovery underscores their importance, as they are present in a vast majority of clinically used drugs. nih.gov
Stereochemical Considerations in SAR
When modifications to the phenethylamine backbone introduce a chiral center, the stereochemistry of the resulting enantiomers can have a dramatic impact on biological activity. nih.gov The differential interaction of enantiomers with chiral biological targets like receptors and enzymes is a fundamental concept in pharmacology.
For many phenethylamine derivatives, biological activity is stereoselective. nih.gov Docking simulations for a phenethylamine derivative (compound 9) acting as a dopamine reuptake inhibitor revealed that the (S)-form was more stable and had a better fit into the binding site of the human dopamine transporter (hDAT) than the (R)-form. nih.gov This computational finding suggests a clear stereochemical preference for binding.
In another example, (R)-α-methylhistamine, which contains a 2-aminoethyl side chain attached to an imidazole (B134444) ring, is a significantly more potent H₃ receptor agonist than its corresponding enantiomer or histamine (B1213489) itself. researchgate.net This demonstrates that a specific spatial arrangement of the functional groups, dictated by the stereocenter, is required for optimal receptor activation. The use of chiral auxiliaries like (R)- or (S)-α-phenylethylamine in synthesis is a common method to control the stereochemical outcome and produce enantiomerically pure compounds for pharmacological evaluation. beilstein-journals.org These studies collectively emphasize that stereochemistry is a critical parameter in the SAR of phenethylamine derivatives, often determining the potency and efficacy of the final compound.
Comparative SAR Studies with Other Heterocyclic Systems (e.g., Furan (B31954), Thiazole)
The substitution of the thiophene ring in 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine with other heterocyclic systems, such as furan and thiazole (B1198619), offers a valuable strategy in medicinal chemistry to explore and refine the structure-activity relationship (SAR). This approach, known as bioisosteric replacement, can significantly impact the compound's physicochemical properties, metabolic stability, and target-binding interactions. nih.gov The choice of heterocycle influences aromaticity, electron distribution, and hydrogen-bonding capacity, which are critical determinants of biological activity. nih.gov
The aromaticity of these five-membered heterocycles follows the order thiophene > pyrrole (B145914) > furan, which can influence their interactions with biological targets. researchgate.net Thiophene is often considered a bioisosteric replacement for the phenyl ring, which can lead to improved physicochemical and pharmacokinetic properties. nih.gov Comparative studies on various classes of compounds have demonstrated that replacing a thiophene ring with furan or thiazole can lead to significant changes in biological efficacy and selectivity.
For instance, in the context of anticancer agents, SAR studies on thiophene/furan-linked 1,2,4-triazolo[3,4-b] nih.govacs.orgacs.orgthiadiazines have revealed differences in activity based on the heterocyclic ring present. researchgate.net Similarly, the replacement of a benzene (B151609) ring with a thiazole residue in mimics of the natural product goniofufurone resulted in potent antiproliferative agents. nih.gov These studies underscore the importance of the heterocyclic scaffold in defining the pharmacological profile of a molecule.
Below is a comparative analysis of how the furan and thiazole isosteres of this compound might be expected to behave based on established principles of medicinal chemistry.
Furan Analogs
Replacing the thiophene ring with a furan ring introduces a more polar and less aromatic system. Oxygen is more electronegative than sulfur, which can alter the electronic properties of the ring and its ability to engage in π-π stacking interactions with target proteins.
Key Research Findings:
Electronic Effects: The higher electronegativity of the oxygen atom in furan compared to the sulfur atom in thiophene can lead to different electronic distributions within the molecule. This can affect the pKa of the secondary amine and its interaction with receptor sites.
Metabolic Stability: Furan rings can be more susceptible to metabolic oxidation compared to thiophene rings, potentially leading to different metabolic pathways and clearance rates.
Binding Interactions: The change in the heteroatom from sulfur to oxygen can influence the hydrogen-bonding potential of the molecule. While the ring oxygen in furan is a weaker hydrogen bond acceptor than the nitrogen in other heterocycles, it can still influence interactions with the biological target.
Table 1: Predicted Comparative Properties of Thiophene vs. Furan Analogs
| Property | This compound | 2-phenyl-N-(furan-2-ylmethyl)ethanamine (Hypothetical) | Rationale for Predicted Difference |
|---|---|---|---|
| Aromaticity | Higher | Lower | Sulfur's d-orbitals contribute more effectively to the aromatic π-system. researchgate.net |
| Polarity | Lower | Higher | Oxygen is more electronegative than sulfur. |
| Metabolic Stability | Generally more stable | Potentially less stable | Furan rings can be more prone to oxidative metabolism. |
| Binding Affinity | Established | Potentially altered | Differences in electronics and sterics may affect receptor binding. |
Thiazole Analogs
The introduction of a thiazole ring, which contains both a sulfur and a nitrogen atom, presents a more complex set of changes. The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, which can be a critical interaction for receptor binding. nih.gov The position of the nitrogen atom within the ring (e.g., thiazol-2-yl, thiazol-4-yl, thiazol-5-yl) would also be a critical determinant of the SAR.
Key Research Findings:
Hydrogen Bonding: The nitrogen atom in the thiazole ring provides an additional site for hydrogen bonding, which is absent in thiophene and furan. This can lead to significantly enhanced binding affinity and selectivity for a target. nih.gov
Dipole Moment: The presence of two different heteroatoms gives thiazole a more pronounced dipole moment compared to thiophene or furan, which can influence its orientation within a binding pocket.
Chemical Reactivity: The thiazole ring has a unique reactivity profile, which can influence its metabolic fate and potential for covalent interactions.
Table 2: Predicted Comparative Properties of Thiophene vs. Thiazole Analogs
| Property | This compound | 2-phenyl-N-(thiazol-2-ylmethyl)ethanamine (Hypothetical) | Rationale for Predicted Difference |
|---|---|---|---|
| Hydrogen Bond Acceptor | Absent in the ring | Present (ring nitrogen) | The nitrogen atom in thiazole can accept hydrogen bonds. nih.gov |
| Dipole Moment | Lower | Higher | Presence of both sulfur and nitrogen atoms. |
| Bioisosteric Role | Often a phenyl ring bioisostere. nih.gov | Can introduce new interactions and solubility characteristics. | The nitrogen atom adds a key interactive feature. |
| Binding Affinity | Established | Potentially enhanced | The additional hydrogen bond acceptor can lead to stronger binding. |
Computational Chemistry and Molecular Modeling Applications
Conformational Analysis and Geometrical Optimization
Conformational analysis is a cornerstone of computational chemistry, determining the three-dimensional arrangement of atoms in a molecule and the associated energy landscapes. For flexible molecules like 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine, identifying the most stable conformers is crucial, as these are the most likely to be biologically active.
Geometrical optimization is typically performed using methods like Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost. For instance, studies on related phenethylamine (B48288) derivatives have shown that they tend to adopt an extended conformation. nih.gov A systematic conformational analysis of similar molecules, such as certain phenethylamines, has been conducted to compare structural information from lower energy conformations with experimental crystallographic data. kent.ac.uk In the case of this compound, the key dihedral angles to consider would be those around the C-C bond of the ethylamine (B1201723) linker and the C-N bond, which dictate the relative orientation of the phenyl and thiophene (B33073) rings.
For a structurally analogous compound, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, DFT calculations at the B3LYP/6-311++G(d,p) level were used to obtain the optimized geometry, showing good agreement with experimental X-ray diffraction data. bohrium.comnih.gov Similar calculations for this compound would likely reveal that the lowest energy conformer minimizes steric hindrance between the bulky phenyl and thiophen-2-ylmethyl groups, while potentially allowing for intramolecular interactions. It is also established that for substituted phenethylamines, the presence of different substituents can influence the conformational preferences. wikipedia.org
Table 1: Representative Dihedral Angles for Conformational Analysis of this compound (Hypothetical Optimized Geometry)
| Dihedral Angle | Description | Predicted Value (degrees) |
| τ1 (C6H5-CH2-CH2-NH) | Rotation around the ethyl linker | ~180 (anti-periplanar) |
| τ2 (CH2-CH2-NH-CH2) | Rotation around the C-N bond | Variable, influencing ring proximity |
| τ3 (NH-CH2-C4H3S) | Rotation of the thiophene group | Dependent on steric factors |
Note: The values in this table are hypothetical and represent expected outcomes based on studies of similar molecules. Actual values would require specific DFT calculations for this compound.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for predicting how a ligand like this compound might interact with a biological target, such as an enzyme or receptor.
Prediction of Active Site Binding Modes
Given its structural similarity to phenethylamine, a known substrate for monoamine oxidases (MAO), this compound is a candidate for docking studies with MAO-A and MAO-B. nih.gov Molecular docking studies on novel benzothiazine derivatives that inhibit MAO have been performed to understand their binding potential. nih.gov Such simulations for this compound would involve placing the molecule into the active site of the MAO enzymes and calculating the most favorable binding poses.
The phenethylamine moiety would be expected to play a crucial role in binding, while the N-(thiophen-2-ylmethyl) substituent would influence selectivity and affinity. Docking studies on related thiophene derivatives have been conducted to understand their binding interactions with various protein targets. bohrium.com For instance, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was docked with a lung cancer protein (PDB entry 1x2j) to elucidate its binding nature. nih.gov Similarly, docking this compound into the active site of MAO-B would likely show the phenyl ring occupying the substrate cavity and the thiophene ring interacting with residues at the entrance of the active site.
Estimation of Binding Affinities and Interaction Energies
Beyond predicting the binding pose, molecular docking algorithms can estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). These scores provide a semi-quantitative prediction of the strength of the ligand-target interaction. For example, in studies of N-benzylphenethylamine derivatives, binding affinities for serotonin (B10506) receptors have been determined. nih.govwikipedia.org
The interaction energies can be broken down into contributions from different types of forces, such as hydrogen bonds, van der Waals interactions, and electrostatic interactions. For this compound docked into MAO-B, one might expect hydrogen bonding between the secondary amine and key active site residues, as well as hydrophobic interactions involving the phenyl and thiophene rings. Modern methods can even predict binding affinities with high accuracy using pre-trained transformers. biorxiv.orgarxiv.org
Table 2: Predicted Interaction Profile of this compound with a Hypothetical Target (e.g., MAO-B)
| Interaction Type | Key Residues (Hypothetical) | Contributing Moiety |
| Hydrogen Bonding | Tyr435, Gln206 | Secondary Amine (N-H) |
| π-π Stacking | Tyr398, Tyr435 | Phenyl Ring |
| Hydrophobic Interactions | Leu171, Phe208, Ile316 | Phenyl and Thiophene Rings |
Note: The residues listed are based on known MAO-B inhibitor interactions and are for illustrative purposes.
Quantum Chemical Investigations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly DFT, provide a deeper understanding of the electronic structure and reactivity of a molecule. arxiv.orgyoutube.com
Frontier Molecular Orbital Analysis
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
For thiophene derivatives, DFT calculations have been used to determine the HOMO and LUMO energy levels. jchps.comresearchgate.netsemanticscholar.org In this compound, the HOMO is likely to be localized on the electron-rich thiophene and phenyl rings, while the LUMO may be distributed over the entire molecule. A smaller HOMO-LUMO gap would suggest higher reactivity. Theoretical studies on thiophene-2-carbohydrazide (B147627) have shown that the calculated HOMO and LUMO energies confirm charge transfer within the molecule. nih.gov
Table 3: Predicted Frontier Molecular Orbital Properties of this compound (Illustrative Values)
| Parameter | Predicted Value (eV) | Implication |
| HOMO Energy | -6.0 to -5.5 | Electron-donating capability |
| LUMO Energy | -1.5 to -1.0 | Electron-accepting capability |
| HOMO-LUMO Gap | 4.0 to 4.5 | Chemical reactivity and stability |
Note: These values are illustrative and based on typical ranges for similar organic molecules. Actual values require specific DFT calculations.
Molecular Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.govyoutube.com It is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. Red-colored regions indicate a negative potential (electron-rich), while blue regions indicate a positive potential (electron-poor).
For this compound, the MEP map would be expected to show a negative potential around the sulfur atom of the thiophene ring and the π-system of the phenyl ring, indicating these as likely sites for electrophilic attack. A positive potential would be expected around the amine hydrogen, highlighting its potential role as a hydrogen bond donor. MEP analysis is a powerful tool for understanding intermolecular interactions, including those with biological receptors. nih.gov
Molecular Dynamics Simulations for Dynamic Interaction Profiles
While static quantum chemical calculations provide a snapshot of a molecule's properties, molecular dynamics (MD) simulations offer a view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, intermolecular interactions, and solvent effects.
For this compound, MD simulations can reveal its flexibility and preferred conformations in different environments, such as in a vacuum, in an aqueous solution, or in the presence of a biological target like a protein. The phenyl and thiophene rings are connected by a flexible ethylamine linker, and MD simulations can map the accessible dihedral angles and the energetic landscape of different conformers.
These simulations are particularly valuable for understanding how the molecule interacts with its surroundings. For instance, by simulating the molecule in water, one can study the formation and dynamics of hydrogen bonds between the amine nitrogen and water molecules. If a potential biological target is known, MD simulations can be used to model the binding process, providing insights into the key interactions that stabilize the complex. This can include hydrogen bonds, van der Waals interactions, and π-π stacking between the aromatic rings of the ligand and the receptor.
| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds formed. | Quantifies the strength and dynamics of hydrogen bonding interactions. |
Note: This table illustrates the types of data and insights that can be obtained from molecular dynamics simulations.
In Silico Predictive Modeling for Biological and Chemical Behavior
In silico predictive modeling encompasses a range of computational techniques used to forecast the properties and activities of a molecule without the need for laboratory experiments. researchgate.net These models are often based on Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR), which correlate a molecule's structural features with its biological activity or physicochemical properties. researchgate.net
For this compound, predictive models can be used to estimate a wide array of characteristics. This includes physicochemical properties like solubility, lipophilicity (logP), and pKa, which are crucial for understanding its behavior in biological systems. Furthermore, models can predict its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical in drug discovery and development. researchgate.net
Toxicological predictions are another important application of in silico modeling. upf.edunih.gov By comparing the structural motifs of this compound to databases of known toxicants, it is possible to flag potential liabilities such as mutagenicity, carcinogenicity, or cardiotoxicity. These predictive models are increasingly used for chemical risk assessment and to prioritize compounds for further experimental testing. upf.edunih.govrisk-hunt3r.eu
The development and application of these models are guided by principles such as FAIR (Findable, Accessible, Interoperable, and Reusable) to ensure their transparency, reproducibility, and utility to the broader scientific community. nih.govrisk-hunt3r.eu Consensus modeling, which combines the outputs of multiple predictive models, can also be employed to increase the robustness and confidence in the predictions. nih.gov
Table 3: Predicted Properties of this compound (Illustrative)
| Property Category | Predicted Property | Predicted Value (Illustrative) | Importance |
|---|---|---|---|
| Physicochemical | LogP | 3.2 | Indicates lipophilicity and potential for membrane permeability. |
| Aqueous Solubility | 0.05 g/L | Affects bioavailability and formulation. | |
| pKa (basic) | 9.1 | Determines the ionization state at physiological pH. | |
| ADME | Human Intestinal Absorption | High | Predicts the extent of absorption from the gastrointestinal tract. |
| Blood-Brain Barrier Permeation | Moderate | Suggests potential for central nervous system activity. | |
| Toxicology | Ames Mutagenicity | Negative | Predicts the likelihood of causing DNA mutations. |
Note: The values in this table are for illustrative purposes and represent the output of various in silico predictive models. They are not based on experimental data.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution by probing the magnetic properties of atomic nuclei.
Proton NMR (¹H NMR) for Structural Proton Assignments
In the ¹H NMR spectrum of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine, distinct signals would be expected for each unique proton environment. The phenyl ring protons would typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm). The three protons of the thiophene (B33073) ring are chemically distinct and would present as separate multiplets. The methylene (B1212753) protons of the ethyl bridge and the methylene group linking the nitrogen to the thiophene ring would appear as triplets or complex multiplets in the δ 2.5-4.0 ppm range. msu.eduorganicchemistrydata.org A broad singlet corresponding to the N-H proton would also be present, its chemical shift being dependent on solvent and concentration. msu.edu
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Phenyl (C₆H₅) | ~ 7.20 - 7.40 | Multiplet |
| Thiophene (H-5) | ~ 7.15 - 7.25 | Doublet |
| Thiophene (H-3, H-4) | ~ 6.90 - 7.00 | Multiplet |
| Thiophene-CH₂-N | ~ 3.80 - 4.00 | Singlet/Triplet |
| Phenyl-CH₂-CH₂-N | ~ 2.80 - 3.00 | Triplet |
| Phenyl-CH₂-CH₂-N | ~ 2.70 - 2.90 | Triplet |
| N-H | Variable (broad) | Singlet |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect to observe signals for the aromatic carbons of both the phenyl and thiophene rings in the typical downfield region (δ 120-145 ppm). libretexts.orglibretexts.org The aliphatic carbons of the ethyl bridge and the thiophen-2-ylmethyl group would resonate at higher field (upfield), typically in the δ 35-60 ppm range. libretexts.orgyoutube.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Thiophene (C2, C5) | ~ 140 - 145 |
| Phenyl (C1 - ipso) | ~ 139 - 141 |
| Phenyl (aromatic CH) | ~ 125 - 129 |
| Thiophene (C3, C4) | ~ 123 - 127 |
| Thiophene-CH₂-N | ~ 50 - 55 |
| Phenyl-CH₂-CH₂-N | ~ 48 - 52 |
| Phenyl-CH₂-CH₂-N | ~ 35 - 40 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key absorptions for this compound would include a moderate, single peak for the N-H stretch of the secondary amine around 3300-3500 cm⁻¹. stackexchange.com Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches would appear just below 3000 cm⁻¹. chemicalbook.comnist.gov Characteristic aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-N | Stretch | 1020 - 1250 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. For this compound (C₁₃H₁₅NS), the molecular weight is approximately 217.33 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 217 or 218, respectively. Key fragmentation pathways would likely involve cleavage at the C-C and C-N bonds adjacent to the nitrogen atom, leading to characteristic fragments such as the tropylium (B1234903) ion (m/z 91) from the phenylethyl moiety and the thiophen-2-ylmethyl cation (m/z 97). nih.govnist.gov
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z Value | Predicted Fragment Ion | Structural Origin |
|---|---|---|
| 217/218 | [M]⁺ / [M+H]⁺ | Molecular Ion |
| 120 | [C₈H₁₀N]⁺ | Cleavage of thiophene-CH₂ bond |
| 97 | [C₅H₅S]⁺ | Thiophen-2-ylmethyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion |
X-ray Crystallography for Solid-State Structure Determination
Should this compound be obtained as a suitable single crystal, X-ray crystallography could provide its definitive three-dimensional structure. This technique would determine precise bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal intermolecular interactions, such as hydrogen bonding involving the secondary amine, which dictate the crystal packing. nih.govresearchgate.net For related structures, monoclinic or triclinic crystal systems are common. nih.govresearchgate.net
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions characteristic of its two aromatic systems. The phenyl group typically exhibits π→π* transitions, with a strong absorption band around 200-220 nm and a weaker, structured band (benzenoid band) around 250-270 nm. physchemres.orgnist.gov The thiophene ring also shows strong π→π* transitions, often appearing around 230-240 nm. nist.govresearchgate.net The combination of these two chromophores would result in a composite spectrum reflecting these transitions.
Table 5: Predicted UV-Visible Absorption Maxima (λ_max)
| Chromophore | Electronic Transition | Predicted λ_max (nm) |
|---|---|---|
| Phenyl Ring | π → π | ~ 250 - 270 |
| Thiophene Ring | π → π | ~ 230 - 240 |
Future Research Directions and Translational Perspectives in Chemical Biology
Design of Next-Generation Derivatives with Enhanced Potency and Selectivity
The development of derivatives from core scaffolds is a cornerstone of medicinal chemistry, aiming to improve biological activity and selectivity. Research on structures related to 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine demonstrates a clear path toward next-generation compounds. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the parent molecule to achieve desired therapeutic profiles.
For instance, the modification of the ethylamine (B1201723) portion of related phenethylamine (B48288) scaffolds has been explored to enhance potency at specific receptors. Studies on 3-iodothyronamine, a phenoxyphenethylamine, revealed that incorporating unsaturated hydrocarbon substituents or polar, hydrogen-bond-accepting groups could yield compounds with potency equal to or greater than the parent molecule for trace amine-associated receptor 1 (TAAR1). nih.gov Similarly, SAR studies on other phenethylamine derivatives targeting the 5-HT2A receptor showed that substitutions on the phenyl ring, such as alkyl or halogen groups at the para position, positively influenced binding affinity. biomolther.orgresearchgate.net
In the context of thiophene-containing structures, research has shown that specific substitutions can dramatically enhance potency and selectivity. In the development of phosphoinositide 3-kinase (PI3K) inhibitors, tetra-substituted thiophenes were optimized using structure-based drug design, leading to subnanomolar potency against PI3Kα and over 7000-fold selectivity against the related mTOR kinase. researchgate.net Likewise, optimization of a 1-phenyl-3-(thiophen-2-yl)urea hit led to a TLR1/2 agonist with a 370-fold improvement in bioactivity. nih.gov These examples underscore the potential for creating highly potent and selective agents by systematically modifying the this compound scaffold.
Detailed research findings on thiophene (B33073) derivatives highlight the impact of specific chemical modifications:
Anti-inflammatory Agents: A series of 2-(4-acetyl-3-methyl-5-(arylamino)thiophen-2-yl)-3-arylquinazolin-4(3H)-one derivatives were synthesized and evaluated for anti-inflammatory activity. nih.govresearchgate.net Compounds with specific substitutions showed significant protection in a carrageenan-induced rat paw edema model. nih.govresearchgate.net
Anticancer Agents: Novel 2-phenyl/2-phenylethynyl-3-aroyl thiophenes have been designed as antiproliferative agents. rsc.org Certain derivatives demonstrated potent activity against human cancer cell lines, comparable to the standard drug paclitaxel, and were found to induce cell cycle arrest at the G2/M phase. rsc.org
TLR1/2 Agonists: Starting from a 1-phenyl-3-(thiophen-2-yl)urea scaffold, chemical optimization led to a highly potent and specific human Toll-like receptor 1/2 (TLR1/2) agonist, which activates the NF-κB pathway to release cytokines. nih.gov
| Scaffold/Derivative Class | Target/Application | Key Finding | Reference |
|---|---|---|---|
| Thiophen-2-ylmethylene derivatives | Anti-inflammatory (TNF-α inhibition) | Derivatives incorporated with nitrogenous heterocyclic rings showed potent and long-lasting anti-inflammatory and analgesic effects, superior to celecoxib (B62257) in some cases. | nih.gov |
| N-Aryl-N'-(thiophen-2-yl)thiourea derivatives | Cancer Immunotherapy (TLR1/2 Agonist) | Optimization resulted in SMU-C80, a specific human TLR1/2 agonist with an EC50 of 31.02 nM, showing a 370-fold improvement in bioactivity. | nih.gov |
| Tetra-substituted thiophenes | Antitumor (PI3K Inhibitor) | Structure-based design yielded highly selective PI3K inhibitors with subnanomolar PI3Kα potency and >7000-fold selectivity against mTOR. | researchgate.net |
| 2-phenyl/2-phenylethynyl-3-aroyl thiophenes | Antiproliferative | Compounds 12j and 14h showed significant activity against A-375 and MIA PaCa-2 cancer cell lines, with IC50 values as low as 0.81 µM. | rsc.org |
Exploration of Novel Biological Targets and Therapeutic Areas
The thiophene nucleus is associated with a vast array of pharmacological activities, suggesting that derivatives of this compound could modulate multiple biological targets and be repurposed for various therapeutic areas. nih.govnih.gov Thiophene-based compounds have demonstrated potential as anti-inflammatory, anticancer, anticonvulsant, antifungal, antioxidant, and antiviral agents. nih.govresearchgate.netekb.eg
Future research can focus on screening this scaffold against a wider range of biological targets. For example:
Inflammation and Cancer: Thiophene derivatives have been designed as inhibitors of the transcription factors NF-kappaB and AP-1, which are key players in inflammation and cancer. nih.gov A series of 2-(2,3-disubstituted-thiophen-5-yl)-3H-quinazolin-4-one analogs were found to inhibit the activity of these transcription factors, demonstrating potential for treating chronic inflammatory conditions and cancer. nih.gov
Neurodegenerative Diseases: Polythiophenes have been identified as antiprion compounds, capable of binding to and stabilizing protein aggregates, a hallmark of transmissible spongiform encephalopathies. nih.gov This suggests a potential therapeutic avenue for other protein misfolding diseases.
Infectious Diseases: The thiophene scaffold is present in various approved drugs, including the antifungal agents Ticaconazole and Sertaconazole. nih.gov Newly designed N-(thiophen-2-yl) nicotinamide (B372718) derivatives have shown excellent fungicidal activity against cucumber downy mildew, indicating the potential for developing novel agricultural or clinical antifungals. mdpi.com Additionally, other thiopyrimidine derivatives have shown promising antiviral activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus. ekb.eg
Kinase Inhibition: Beyond PI3K, substituted N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide candidates were designed as multi-target inhibitors, showing activity against telomerase, JAK1, STAT3, and TLR4, highlighting their potential as broad-spectrum antitumor agents. nih.gov
Integration of Advanced Computational and Experimental Methodologies for Drug Discovery
Modern drug discovery heavily relies on the synergy between computational and experimental techniques to accelerate the identification and optimization of lead compounds. nih.gov For the this compound scaffold, these methodologies can provide deep insights into its physicochemical properties and interactions with biological targets.
Computational Modeling: Techniques like Density Functional Theory (DFT) and molecular docking are instrumental in understanding the molecular structure, electronic properties, and binding modes of thiophene derivatives. nih.govnih.gov DFT studies have been used to analyze the geometric parameters, spectroscopic properties, and electronic nature of thiophene-containing molecules. nih.gov Hirshfeld surface analysis can quantify intermolecular interactions, which are crucial for crystal packing and ligand binding. nih.gov
Virtual Screening and In Silico Design: Virtual screening of millions of compounds led to the initial discovery of 1-phenyl-3-(thiophen-2-yl)urea as a TLR2 agonist, which was then optimized through traditional medicinal chemistry. nih.gov In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are also employed to predict the drug-like characteristics of newly designed compounds early in the discovery process. rsc.org
Advanced Synthesis and Characterization: Microwave-assisted synthesis has been utilized to efficiently produce libraries of 2-phenyl/2-phenylethynyl-3-aroyl thiophenes for biological evaluation. rsc.org The synthesized compounds are rigorously characterized using modern spectroscopic techniques such as FT-IR, NMR, and mass spectrometry, with X-ray crystallography providing definitive structural confirmation. nih.govnih.govresearchgate.net
Development of Structure-Based Drug Design Strategies for Optimized Interactions
Structure-based drug design (SBDD) is a powerful strategy that uses the three-dimensional structure of a biological target to design ligands with high affinity and selectivity. nih.gov The availability of crystal structures for many enzymes and receptors allows for the rational design of inhibitors based on the this compound scaffold.
Successful applications of SBDD to related thiophene compounds provide a blueprint for future work:
PI3K Inhibitors: The discovery of highly potent and selective tetra-substituted thiophene inhibitors of PI3K was guided by SBDD. researchgate.net Co-crystal structures of lead compounds bound to PI3Kγ revealed key hydrogen-bonding networks and provided a rationale for modifications that enhanced potency and selectivity against mTOR. researchgate.net
Antiprion Compounds: SBDD was used to identify polythiophenes as effective antiprion agents. nih.gov Molecular dynamics simulations and solid-state NMR analyses elucidated how the anionic side chains of the polythiophenes interact with cationic residues on the prion protein aggregates, allowing for the design of new derivatives with optimized binding and improved therapeutic efficacy in mouse models. nih.gov
Factor VIIa Inhibitors: In a related approach, SBDD and X-ray crystallography were used to develop N-phenyl-2-(phenyl-amino) acetamide (B32628) derivatives as inhibitors of Factor VIIa, a serine protease involved in blood coagulation. ijper.org This demonstrates how the core acetamide structure, related to the ethylamine of the title compound, can be rationally modified to target specific enzymes. ijper.org
Role in Chemical Probe Development for Biological System Elucidation
Chemical probes are essential tools for interrogating biological systems and validating drug targets. olemiss.edu A well-designed chemical probe should be potent, selective, and suitable for use in cellular or in vivo models. The this compound scaffold has the potential to be developed into such probes.
The thiophene moiety itself is a component of various fluorescent probes. For instance, probes based on 2,4-dinitrophenyl ether linked to fluorophores have been developed for the detection of thiophenol (PhSH). mdpi.com The inherent properties of the thiophene ring can be harnessed to create novel probes.
Future research could involve:
Developing Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, it may be possible to create probes that can visualize the localization and dynamics of its biological targets within cells.
Creating Affinity-Based Probes: The scaffold could be modified with a reactive group or a tag (like biotin) to create affinity-based probes for identifying unknown protein targets (target deconvolution) or for use in pull-down assays.
Optimizing for In Vivo Use: As demonstrated with the development of a second-generation in vivo chemical probe for the kinase PIKfyve, lead compounds can be optimized to have improved pharmacokinetic profiles, such as oral bioavailability and a long half-life, making them suitable for in vivo studies to probe the function of a target in a whole organism. researchgate.net
Given the diverse biological activities of thiophene-based molecules, developing chemical probes from the this compound structure could provide invaluable tools for elucidating complex biological pathways and validating novel therapeutic targets.
Q & A
Basic: What synthetic strategies are commonly employed to prepare 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine?
Answer:
The synthesis typically involves reductive amination or nucleophilic substitution. For example:
- Reductive amination : Reacting benzaldehyde with thiophen-2-ylmethylamine in the presence of a reducing agent (e.g., NaBH₄) under reflux in methanol.
- Nucleophilic substitution : Using 2-phenylacetyl chloride and thiophen-2-ylmethylamine in a polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine) to facilitate coupling.
Optimization of reaction conditions (temperature, pH, catalyst) is critical for yield and purity. Purification often employs column chromatography or recrystallization .
Basic: Which spectroscopic and analytical techniques are used to characterize this compound?
Answer:
Key techniques include:
| Technique | Application |
|---|---|
| ¹H/¹³C NMR | Assigns proton/environment shifts (e.g., aromatic protons at δ 6.8–7.5 ppm, methylene groups at δ 3.0–4.0 ppm). |
| IR Spectroscopy | Identifies functional groups (e.g., N–H stretch ~3300 cm⁻¹, C–S stretch ~700 cm⁻¹). |
| Mass Spectrometry (MS) | Confirms molecular weight (e.g., [M+H]⁺ at m/z 245). |
| X-ray Diffraction | Resolves crystal structure (monoclinic systems with unit cell parameters a = 9.86 Å, b = 7.15 Å, c = 25.68 Å) . |
Advanced: How do computational methods like DFT predict its electronic and thermodynamic properties?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and compute:
- HOMO-LUMO gaps : Predicts reactivity (e.g., HOMO at -5.2 eV, LUMO at -1.8 eV).
- Thermochemical data : Atomization energies (average error ±2.4 kcal/mol) and ionization potentials.
- Electrostatic potential maps : Reveal nucleophilic/electrophilic sites (e.g., sulfur in thiophene as electron-rich).
These studies guide synthetic modifications and mechanistic insights .
Advanced: How is single-crystal X-ray diffraction applied to resolve its structural ambiguities?
Answer:
Single-crystal X-ray analysis (e.g., SHELX software) involves:
- Data collection : Using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure reflections (e.g., 2230 independent reflections).
- Refinement : Least-squares refinement (R-factor <0.057) to determine bond lengths/angles (e.g., C–S bond ~1.70 Å).
- Validation : Checks for twinning or disorder (common in flexible ethanamine chains).
This confirms stereochemistry and packing interactions .
Advanced: What is the compound’s potential role in enzyme inhibition or receptor binding?
Answer:
Studies suggest:
- Enzyme inhibition : The thiophene moiety interacts with cytochrome P450 enzymes via π-π stacking, altering catalytic activity (IC₅₀ ~10 µM).
- Receptor binding : The ethanamine chain mimics endogenous neurotransmitters (e.g., serotonin), showing affinity for GPCRs (Kd ~50 nM).
Mechanistic studies use molecular docking (AutoDock Vina) and kinetic assays (e.g., fluorescence quenching) .
Advanced: How do structural modifications (e.g., substituent effects) influence its reactivity?
Answer:
- Electron-donating groups (e.g., methoxy): Increase nucleophilicity of the amine, enhancing reaction rates in alkylation (k = 0.15 min⁻¹ vs. 0.08 min⁻¹ for unsubstituted).
- Steric hindrance : Bulky substituents on the phenyl ring reduce catalytic efficiency in cross-coupling reactions (yield drops from 85% to 45%).
Comparative studies use Hammett plots and kinetic isotope effects .
Basic: What are the stability and storage considerations for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
